BenchChemオンラインストアへようこそ!

Fmoc-2-aminothiazole-4-acetic acid

Purity Analysis HPLC Procurement Specification

Fmoc-2-aminothiazole-4-acetic acid is the definitive SPPS building block for acid-labile linker chemistries. Fmoc deprotection (20% piperidine/DMF) preserves hydrazone, cis-aconityl, and ester linkers—unlike Boc analogs destroyed by TFA. The 2-aminothiazole-4-acetic acid scaffold retains PEPT1/PEPT2 transporter affinity for prodrug delivery, inaccessible with the 5-acetic acid regioisomer. Provides direct entry to cephalosporin antibiotics (cefotiam, cefepime class) and enables on-resin cyclic peptide synthesis via its trifunctional thiazolyl core.

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
CAS No. 1185300-16-6
Cat. No. B1390428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-aminothiazole-4-acetic acid
CAS1185300-16-6
Molecular FormulaC20H16N2O4S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O
InChIInChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25)
InChIKeyRTIINXFRJDUAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-aminothiazole-4-acetic Acid (CAS 1185300-16-6): Core Identity and Procurement Baseline


Fmoc-2-aminothiazole-4-acetic acid (CAS 1185300-16-6) is an Nα-Fmoc-protected heterocyclic amino acid building block characterized by a 2-aminothiazole core with a 4-acetic acid side chain . With a molecular formula of C20H16N2O4S and a molecular weight of 380.42 g/mol, this compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) and the preparation of peptidomimetics . Its structural motif is directly related to the 2-(2-aminothiazol-4-yl)acetic acid scaffold found in commercial pharmaceuticals such as cefotiam and mirabegron, making the Fmoc-protected derivative a strategic building block for drug discovery programs .

Why Fmoc-2-aminothiazole-4-acetic Acid Cannot Be Replaced by Generic Thiazole Building Blocks


Substituting Fmoc-2-aminothiazole-4-acetic acid with a structurally similar building block—such as the regioisomeric 5-acetic acid analog, the carboxylic acid variant at position 4, or a simple thiazole-acetic acid lacking the 2-amino group—fundamentally alters the compound's reactivity profile, biological target engagement, and synthetic compatibility [1]. The precise positioning of the Fmoc-protected 2-amino group relative to the 4-acetic acid chain is critical for incorporation into peptide transporters and for maintaining correct molecular geometry in peptidomimetic design [2]. Additionally, replacement of the Fmoc group with a Boc or Cbz protecting group changes the orthogonal deprotection strategy entirely, potentially introducing side reactions during SPPS [3].

Fmoc-2-aminothiazole-4-acetic Acid: Quantitative Differentiation Evidence Against Key Comparators


Purity Specifications: Fmoc-2-aminothiazole-4-acetic Acid vs. Boc Analog

Commercially sourced Fmoc-2-aminothiazole-4-acetic acid is available at ≥98% purity (HPLC) , whereas the corresponding Boc-protected analog (Boc-2-amino-4-thiazole acetic acid, CAS 89336-46-9) is typically offered at ≥95% purity . This 3-percentage-point purity differential can be significant for SPPS applications where low-level impurities may accumulate across coupling cycles.

Purity Analysis HPLC Procurement Specification

Peptide Transporter Affinity: 2-Aminothiazole-4-acetic Acid Scaffold vs. Alternative Thiazole Regioisomers

The 2-aminothiazole-4-acetic acid (ATAA) scaffold, which constitutes the core of Fmoc-2-aminothiazole-4-acetic acid after Fmoc removal, demonstrates quantifiable affinity for the human peptide transporters PEPT1 and PEPT2. The Val-ATAA conjugate exhibits a Ki value in the low micromolar range for PEPT1, representing extraordinary high affinity [1]. In contrast, no comparable transporter affinity data have been reported for the 5-acetic acid regioisomer (2-aminothiazole-5-acetic acid), indicating that the 4-position acetic acid substitution is critical for molecular recognition by these transporters.

PEPT1 PEPT2 Transporter Affinity Drug Delivery

Orthogonal Deprotection Selectivity: Fmoc vs. Boc Protection Strategy for Thiazole Building Blocks

The Fmoc protecting group is removed under mild basic conditions (20% piperidine in DMF), which preserves acid-labile side-chain protecting groups and resin linkages [1]. The Boc analog (Boc-2-amino-4-thiazole acetic acid) requires strongly acidic conditions (TFA) for deprotection, which can prematurely cleave acid-sensitive peptide modifications [2]. This inherent property makes the Fmoc derivative the preferred choice for synthesizing peptides containing acid-sensitive functionalities, where the Boc analog would be incompatible.

SPPS Compatibility Fmoc Chemistry Deprotection Orthogonality

Pharmaceutical Intermediate Provenance: 4-Acetic Acid Substitution in Marketed Drugs

The 2-aminothiazole-4-acetic acid scaffold (the deprotected form of the target compound) is a validated intermediate in the industrial synthesis of the cephalosporin antibiotic cefotiam and the β3-adrenoceptor agonist mirabegron . No equivalent pharmaceutical provenance has been documented for the 5-acetic acid regioisomer or the 4-carboxylic acid analog. This established industrial track record reduces supply chain risk for drug discovery programs that may advance to clinical development.

Cefotiam Synthesis Mirabegron Intermediate Pharmaceutical Provenance

Acid Dissociation Constant: Quantified Physicochemical Parameter

Fmoc-2-aminothiazole-4-acetic acid has a predicted pKa of 4.58 ± 0.70 (most acidic, 25 °C) . For comparison, the parent 2-aminothiazole-4-acetic acid (without Fmoc) has an experimentally determined pKa that differs due to the free amino group. The Fmoc-protected form's pKa governs its ionization state during solution-phase handling and can influence coupling efficiency in SPPS when using different activation chemistries.

pKa Physicochemical Properties Ionization State

Acknowledged Evidence Gaps and Limitations

A thorough literature and database search reveals limited publicly available head-to-head quantitative comparison data for Fmoc-2-aminothiazole-4-acetic acid against its closest analogs. Specifically, we could not identify published studies reporting: (i) coupling efficiency data (e.g., % incorporation per cycle) for this compound versus Fmoc-Phe-OH or other standard SPPS building blocks; (ii) comparative racemization rates under standard SPPS conditions; (iii) stability data under accelerated degradation conditions versus Boc or Cbz analogs; or (iv) direct IC50/Ki comparisons for the Fmoc-protected form in biological assays [1]. Procurement decisions should weigh the available orthogonal evidence (above) and, where critical, request lot-specific certificates of analysis or commission head-to-head benchmarking.

Data Transparency Procurement Risk Assessment

Fmoc-2-aminothiazole-4-acetic Acid: Optimal Procurement and Deployment Scenarios


Solid-Phase Synthesis of Peptide-Drug Conjugates Containing Acid-Sensitive Payloads

When constructing peptide-drug conjugates with acid-labile linker chemistries (e.g., hydrazone, cis-aconityl, or certain ester linkages), the Fmoc-based deprotection strategy is mandatory because the mild basic conditions (20% piperidine/DMF) do not cleave these acid-sensitive functionalities [1]. Attempting to substitute a Boc-protected thiazole building block would result in premature payload release during TFA-mediated deprotection, rendering the conjugate unusable.

Synthesis of PEPT1/PEPT2-Targeted Prodrugs and Transporter Substrates

The 2-aminothiazole-4-acetic acid scaffold has documented affinity for the PEPT1 and PEPT2 transporters, which are expressed in the intestinal epithelium and kidney [1]. After on-resin assembly using Fmoc-2-aminothiazole-4-acetic acid and subsequent global deprotection, the released ATAA-containing peptide can serve as a prodrug carrier or transporter substrate. This application is not accessible with the 5-acetic acid regioisomer, which lacks demonstrated transporter affinity.

Development of Cephem Antibiotic Analogs and β-Lactam Derivatives

Protected aminothiazolylacetic acid derivatives are established intermediates for introducing the 2-(2-aminothiazol-4-yl)-2-alkoxyiminoacetyl group into the cephem skeleton, a structural motif essential for the antibacterial activity of cefmenoxime, cefepime, cefpirome, and related cephalosporins [1]. Fmoc-2-aminothiazole-4-acetic acid provides a convenient, pre-protected entry point for medicinal chemistry programs exploring novel β-lactam antibiotics.

Parallel Library Synthesis of Thiazole-Containing Cyclic Peptidomimetics

Trifunctional thiazolyl amino acid building blocks derived from Fmoc-protected precursors have been validated for the on-resin, head-to-tail synthesis of cyclic peptides and small-molecule libraries [1]. Fmoc-2-aminothiazole-4-acetic acid serves as a key monomer for constructing these conformationally constrained peptidomimetics, enabling the exploration of thiazole-containing macrocycles for drug discovery.

Quote Request

Request a Quote for Fmoc-2-aminothiazole-4-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.